molecular formula C19H14FN3O2S B2885159 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865182-80-5

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No. B2885159
CAS RN: 865182-80-5
M. Wt: 367.4
InChI Key: RDRBCQPTTRTLHU-QOCHGBHMSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities and are used as scaffolds in drug discovery .


Molecular Structure Analysis

The compound contains a benzothiazole moiety, an acetamido group, a prop-2-yn-1-yl group, and a fluorobenzamide group. The exact structure would need to be confirmed with spectroscopic analysis such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

A study by Anuse et al. (2019) synthesized derivatives of N-(benzo[d]thiazol-2-yl) and evaluated them for antimicrobial activity. Compounds showed good to moderate activity against bacterial and fungal strains, notably against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Kinase Inhibition

Stec et al. (2011) investigated various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring to improve metabolic stability. These compounds were evaluated for their inhibition of PI3Kα and mTOR in vitro and in vivo (Stec et al., 2011).

Anticonvulsant Properties

Liu et al. (2016) synthesized new benztriazoles with anticonvulsant activity. Among these, specific compounds showed potent activity in tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).

Anticancer Activities

Osmaniye et al. (2018) reported the synthesis of benzothiazole acylhydrazones with evaluated anticancer activities. These compounds showed significant activity against various cancer cell lines (Osmaniye et al., 2018).

Additional Applications

Other studies have explored the use of benzothiazole derivatives in areas such as photovoltaic efficiency modeling, Src kinase inhibitory activities, and metal-ion sensing probes (Mary et al., 2020), (Fallah-Tafti et al., 2011), (Belfield et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzothiazoles have been found to interact with a variety of biological targets, including enzymes and receptors .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBCQPTTRTLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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